luteolin-7-O-gentiobioside

Pharmacokinetics Half-Life Intravenous Administration

Luteolin-7-O-gentiobioside (CAS 70855-41-3) is a flavonoid-7-O-diglycoside composed of a luteolin aglycone backbone O-glycosidically linked to a gentiobiose disaccharide (two glucose units β-1→6 linked) at the C7 position. It belongs to the flavonoid-7-O-glycosides subclass within the broader flavonoid O-glycoside family.

Molecular Formula C27H30O16
Molecular Weight 610.521
CAS No. 70855-41-3
Cat. No. B2969629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameluteolin-7-O-gentiobioside
CAS70855-41-3
Molecular FormulaC27H30O16
Molecular Weight610.521
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
InChIKeyLDTDRTSKWGQBAA-OVNHQYECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Luteolin-7-O-gentiobioside (CAS 70855-41-3): Compound Identity, Class, and Baseline Physicochemical Profile for Informed Procurement


Luteolin-7-O-gentiobioside (CAS 70855-41-3) is a flavonoid-7-O-diglycoside composed of a luteolin aglycone backbone O-glycosidically linked to a gentiobiose disaccharide (two glucose units β-1→6 linked) at the C7 position . It belongs to the flavonoid-7-O-glycosides subclass within the broader flavonoid O-glycoside family . The compound has a molecular formula of C27H30O16, a molecular weight of 610.52 g/mol, and is slightly water-soluble (predicted 2.91 g/L) with a weakly acidic character (predicted pKa ~8.3 for the strongest acidic group) . It has been identified in diverse plant sources including dandelion (Taraxacum officinale), Lonicera gracilipes var. glandulosa, and Campanula lasiocarpa, and serves as a potential dietary biomarker . Its diglycoside structure confers distinct physicochemical and pharmacokinetic properties compared to its monoglycoside and aglycone analogs, directly impacting experimental selection decisions .

Why Luteolin-7-O-gentiobioside Cannot Be Interchanged with Luteolin Monoglycosides or Aglycone in Research and Development Workflows


Luteolin-based compounds span a structural continuum from the poorly water-soluble aglycone luteolin (estimated ~0.39 mg/mL) to monoglycosides such as luteolin-7-O-β-D-glucoside (cynaroside, CAS 5373-11-5) and glucuronide conjugates, and finally to the diglycoside luteolin-7-O-gentiobioside . The gentiobioside moiety confers a distinct glycosylation pattern that alters not only aqueous solubility but also pharmacokinetic elimination kinetics, CYP inhibition profiles, and biosynthetic pathway positioning . Substituting any of these closely related forms without accounting for differential solubility, metabolic handling, or analytical behavior introduces uncontrolled variability that can confound bioanalytical method validation, in vivo pharmacokinetic interpretation, and reproducibility of pharmacological findings . The quantitative evidence below demonstrates that these differences are measurable, systematic, and consequential for experimental design and procurement specification.

Quantitative Differentiation Evidence: Luteolin-7-O-gentiobioside vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Pharmacokinetic Elimination Half-Life: Flavonoid Glycoside Class vs. Co-Administered Phenolic Acids in a Single In Vivo Study

In a direct head-to-head pharmacokinetic study, luteolin-7-O-gentiobioside—grouped with luteolin-7-O-β-D-glucuronide, luteolin-7-O-β-D-glucoside, and apigenin-7-O-β-D-glucuronide as the flavonoid glycoside fraction—showed a plasma elimination half-life (t1/2) range of 0.07–0.66 hours following a single intravenous administration of Kudiezi injection in rats . By contrast, the co-administered phenolic acids (5-caffeoylquinic acid, caftaric acid, chlorogenic acid, 4-caffeoylquinic acid, and caffeic acid) exhibited a t1/2 range of 2.22–6.09 hours under identical conditions . The flavonoid glycoside class, including luteolin-7-O-gentiobioside, is therefore eliminated approximately 3- to 87-fold more rapidly than the phenolic acid analytes present in the same herbal injection formulation.

Pharmacokinetics Half-Life Intravenous Administration Flavonoid Glycoside

Bioanalytical Lower Limit of Quantification: Luteolin-7-O-gentiobioside vs. Luteolin-7-O-β-D-glucuronide in Validated UFLC-MS/MS Method

In a rigorously validated UFLC-MS/MS method for the simultaneous determination of three luteolin glycosides in beagle dog plasma, the lower limit of quantification (LLOQ) for luteolin-7-O-gentiobioside was established at 1.0 ng/mL, identical to luteolin-7-O-β-D-glucoside (1.0 ng/mL) but 4-fold lower (i.e., more sensitive) than luteolin-7-O-β-D-glucuronide, which required an LLOQ of 4.0 ng/mL . All three analytes demonstrated extraction recoveries exceeding 75% from beagle dog plasma, with intra-day and inter-day precision and accuracy deviations below 15% . This indicates that luteolin-7-O-gentiobioside can be reliably quantified at substantially lower plasma concentrations than its glucuronide counterpart using the same validated bioanalytical platform.

Bioanalysis LLOQ UFLC-MS/MS Method Validation

Aqueous Solubility Differentiation: Diglycoside vs. Aglycone Forms Dictating Formulation Feasibility

Luteolin-7-O-gentiobioside exhibits a predicted water solubility of 2.91 g/L (ALOGPS), which is approximately 7.5-fold higher than the estimated water solubility of luteolin aglycone at ~387.5 mg/L (estimated from experimental log Kow of 2.53) . This enhanced solubility is attributable to the gentiobiose disaccharide moiety, which increases the topological polar surface area (TPSA) to 266.00 Ų and contributes 10 hydrogen bond donors and 16 hydrogen bond acceptors . For context, literature reports indicate that glucosylation of luteolin can increase water solubility by up to 17,000-fold compared to the aglycone, depending on the specific glycosylation pattern . The gentiobioside form, with its dual glucose units, occupies an intermediate position in the solubility hierarchy between monoglucosides and higher-order glycosides, providing a therapeutically relevant balance of aqueous compatibility and membrane permeability.

Solubility Glycosylation Formulation Physicochemical Properties

CYP2C8 Inhibition Selectivity: A Differentiated Drug-Drug Interaction Risk Profile

In silico ADMET profiling using admetSAR 2 predicts that luteolin-7-O-gentiobioside is a probable CYP2C8 inhibitor (probability 73.37%) while simultaneously predicted as a non-inhibitor of CYP3A4 (93.90% probability of non-inhibition), CYP2C9 (93.15%), CYP2C19 (90.47%), CYP2D6 (94.58%), and CYP1A2 (91.80%) . This selectivity profile contrasts with the luteolin aglycone, which has been documented in the literature to inhibit multiple CYP isoforms including CYP1A2, CYP3A4, and CYP2C9 with varying potency . Additionally, luteolin-7-O-gentiobioside is predicted to be a UGT substrate (90.00% probability) with a hepatotoxicity probability of 0.927 (TCMIP) and 88.21% probability of non-hepatotoxicity (admetSAR), indicating a complex metabolic fate that may involve both phase I and phase II pathways .

CYP Inhibition Drug-Drug Interaction ADMET Hepatotoxicity

Biosynthetic Pathway Position as a Structural Authenticity Marker: Distinguishing Gentiobioside from Monoglucoside Precursor

Luteolin-7-O-gentiobioside is biosynthesized from luteolin-7-O-β-D-glucoside via the action of a flavonoid 1,6-glucosyltransferase (EC 2.4.1.-) that transfers a second glucose moiety from UDP-α-D-glucose to the 6''-position of the existing glucose, forming the β-1→6 gentiobiose linkage . This enzymatic step was first characterized in cultured cells of Catharanthus roseus . This biosynthetic relationship means that the gentiobioside carries a distinct and verifiable structural signature—the interglycosidic β-1→6 bond—that can be confirmed by NMR (characteristic anomeric proton signals for two glucose units) and mass spectrometry (distinct fragmentation pattern with sequential loss of 162 Da units) . The monoglucoside precursor (luteolin-7-O-β-D-glucoside, MW 448.38) can be readily distinguished from the gentiobioside product (MW 610.52) by a mass difference of 162.14 Da, providing an unambiguous identity verification marker for procurement quality control.

Biosynthesis Glycosyltransferase Structural Authentication Quality Control

Evidence-Backed Application Scenarios Where Luteolin-7-O-gentiobioside Provides Measurable Advantage Over Analogs


Preclinical Pharmacokinetic Studies of Multi-Component Herbal Injections Requiring Rapid Clearance Profiling

For pharmacokinetic studies of traditional Chinese medicine injections such as Kudiezi, luteolin-7-O-gentiobioside serves as a key flavonoid glycoside marker with a well-characterized rapid elimination profile (t1/2 < 0.66 h post-IV administration) . Its 4-fold lower LLOQ (1.0 ng/mL) compared to the co-occurring luteolin-7-O-β-D-glucuronide (4.0 ng/mL) enables reliable quantification throughout the terminal elimination phase, which is critical for accurate AUC and clearance calculations . Researchers should select this compound when terminal-phase pharmacokinetic characterization is essential and when the glucuronide analog would fall below quantification limits before complete elimination profiling is achieved.

In Vitro CYP2C8-Mediated Drug-Drug Interaction Screening Where CYP3A4 Interference Must Be Minimized

The in silico-predicted selectivity profile—CYP2C8 inhibition probability of 73.37% with negligible predicted CYP3A4 inhibition (93.90% probability of non-inhibition)—positions luteolin-7-O-gentiobioside as a preferable probe substrate or inhibitor candidate for CYP2C8-specific interaction studies . Unlike luteolin aglycone, which inhibits multiple CYP isoforms broadly, the gentiobioside's glycosylation pattern appears to restrict its CYP interaction spectrum. Investigators designing drug-drug interaction panels where CYP3A4-mediated false positives must be avoided should preferentially procure this diglycoside form over the aglycone or monoglucoside .

Aqueous Formulation Development Without Co-Solvent or Complexation Excipients

With a predicted water solubility of 2.91 g/L—approximately 7.5-fold higher than luteolin aglycone—luteolin-7-O-gentiobioside can be formulated in aqueous vehicles at concentrations that are unattainable with the aglycone without resorting to DMSO, ethanol, or cyclodextrin complexation . The high TPSA (266.00 Ų) and 10 hydrogen bond donors further support aqueous compatibility for cell-based assays and in vivo dosing solutions. Formulation scientists selecting between aglycone and glycoside forms for aqueous-based experimental systems should choose the gentiobioside when minimizing organic solvent exposure is a critical experimental design criterion.

Structural Identity Verification and QC Release Testing in Botanical Standardization Workflows

The unambiguous mass difference of 162.14 Da between luteolin-7-O-gentiobioside (MW 610.52) and its monoglucoside precursor luteolin-7-O-β-D-glucoside (MW 448.38), combined with its distinct UV spectral fingerprint (λmax 256, 266, 350 nm in MeOH; diagnostic AlCl₃ shift to 273, 427 nm), provides a dual orthogonal identity confirmation strategy for QC laboratories standardizing botanical extracts . This is particularly valuable when sourcing reference standards for HPLC-based quantification of multi-component herbal preparations where co-elution of monoglycoside and diglycoside forms can lead to peak misassignment and inaccurate content claims.

Quote Request

Request a Quote for luteolin-7-O-gentiobioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.